molecular formula C12H11F2N3 B2960500 5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine CAS No. 2415556-15-7

5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2960500
CAS No.: 2415556-15-7
M. Wt: 235.238
InChI Key: ZYZWSNBDWKBXRT-UHFFFAOYSA-N
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Description

5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylaniline and 6-methyl-2,4-dichloropyrimidine.

    Nucleophilic Substitution: The 3-fluoro-4-methylaniline undergoes nucleophilic substitution with 6-methyl-2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Potassium carbonate in dimethylformamide or sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

5-Fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-Fluoro-N-(2-methyl-1,3-thiazol-5-yl)methylpyridin-3-amine and 5-Fluoro-N-(oxan-4-yl)pyridin-2-amine share structural similarities.

    Uniqueness: The presence of both fluorine and methyl groups in the pyrimidine ring and phenyl ring imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c1-7-3-4-9(5-10(7)13)17-12-11(14)8(2)15-6-16-12/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZWSNBDWKBXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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